molecular formula C22H16N2O3 B11284592 2-(2-methoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one

2-(2-methoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one

Cat. No.: B11284592
M. Wt: 356.4 g/mol
InChI Key: XUXUFHSGTLWEFD-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenyl isocyanate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 to facilitate the formation of key intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as recrystallization from optimized solvents are employed to purify intermediates, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is unique due to its specific chemical structure, which imparts distinct reactivity and properties

Properties

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

14-(2-methoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one

InChI

InChI=1S/C22H16N2O3/c1-26-18-9-5-4-8-15(18)20-23-21(25)17-12-16-14-7-3-2-6-13(14)10-11-19(16)27-22(17)24-20/h2-11H,12H2,1H3,(H,23,24,25)

InChI Key

XUXUFHSGTLWEFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2

Origin of Product

United States

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